molecular formula C6H10F3NO2 B3046143 (R)-2-Amino-6,6,6-trifluorohexanoic acid CAS No. 120200-06-8

(R)-2-Amino-6,6,6-trifluorohexanoic acid

Cat. No. B3046143
CAS RN: 120200-06-8
M. Wt: 185.14 g/mol
InChI Key: RUEWGWBXZIDRJY-SCSAIBSYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield. It may also involve discussing any challenges encountered during the synthesis and how they were overcome .


Molecular Structure Analysis

The molecular structure analysis would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Scale-up in Drug Design

  • (R)-2-Amino-6,6,6-trifluorohexanoic acid, particularly its Fmoc-protected form, has been synthesized on a large scale, highlighting its potential in protein engineering and drug design (Yin et al., 2019). This synthesis method is efficient for producing enantiomerically pure forms of the compound, crucial in drug development.

Role in Modified Peptides and Industrial Applications

  • 6-Aminohexanoic acid, a structurally similar compound, is used in chemical synthesis of modified peptides and in industries like polyamide synthetic fibers. Its significance stems from being a hydrophobic, flexible structural element (Markowska et al., 2021). This suggests that (R)-2-Amino-6,6,6-trifluorohexanoic acid may also have applications in similar fields due to its structural properties.

Asymmetric Synthesis and Biological Activity

  • The stereoselective synthesis of related compounds, such as 2-ethylhexanoic acid, has been explored, indicating the potential biological activity of such compounds in environmental contexts (Hauck et al., 1990). This points towards the relevance of (R)-2-Amino-6,6,6-trifluorohexanoic acid in studying stereoselective biological interactions.

Biologically Active Compounds

  • The broader family of R,-diamino acids, to which (R)-2-Amino-6,6,6-trifluorohexanoic acid structurally relates, is a key fragment in biologically active compounds. These acids have found applications in hydrogen production for fuel cells and as inhibitors in food chemistry (Viso et al., 2011). This underscores the potential of (R)-2-Amino-6,6,6-trifluorohexanoic acid in similar applications.

Computational Evaluation in Chemistry

  • Computational studies on similar nitramine compounds have provided insights into their chemical properties like bond orders and electrostatic potential (Politzer et al., 1988). This methodology could be applied to understand the physical and chemical properties of (R)-2-Amino-6,6,6-trifluorohexanoic acid, aiding in its application in scientific research.

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve studying how the compound interacts with biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use .

Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and any unanswered questions about the compound .

properties

IUPAC Name

(2R)-2-amino-6,6,6-trifluorohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)3-1-2-4(10)5(11)12/h4H,1-3,10H2,(H,11,12)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEWGWBXZIDRJY-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426468
Record name AC1OCSZY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-6,6,6-trifluorohexanoic acid

CAS RN

120200-06-8
Record name 6,6,6-Trifluoro-D-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120200-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1OCSZY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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